molecular formula C7H9N3O4 B14694297 Imidazole-1-acetic acid, 5-ethyl-2-nitro- CAS No. 23571-52-0

Imidazole-1-acetic acid, 5-ethyl-2-nitro-

Cat. No.: B14694297
CAS No.: 23571-52-0
M. Wt: 199.16 g/mol
InChI Key: RXXRBAIMHROQBA-UHFFFAOYSA-N
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Description

Imidazole-1-acetic acid, 5-ethyl-2-nitro- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its unique structural features and potential applications in various scientific fields. Imidazole derivatives are known for their versatility and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole-1-acetic acid, 5-ethyl-2-nitro- typically involves the nitration of an imidazole precursor. One common method includes the reaction of 2-methyl-1H-imidazole with nitric acid under controlled conditions to yield 2-nitro-5-methyl-1H-imidazole. This intermediate can then be further reacted with ethyl acetate to produce the desired compound .

Industrial Production Methods: Industrial production of imidazole derivatives often involves large-scale nitration and esterification processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Imidazole-1-acetic acid, 5-ethyl-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Imidazole-1-acetic acid, 5-ethyl-2-nitro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazole-1-acetic acid, 5-ethyl-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cell death in certain contexts .

Comparison with Similar Compounds

Imidazole-1-acetic acid, 5-ethyl-2-nitro- can be compared with other imidazole derivatives such as:

  • 2-Methyl-5-nitro-1H-imidazole-1-acetic acid
  • Metronidazole-1-acetic acid
  • 2-Nitroimidazole

Uniqueness: The presence of both the ethyl and nitro groups in imidazole-1-acetic acid, 5-ethyl-2-nitro- imparts unique chemical properties, making it distinct from other imidazole derivatives.

Properties

CAS No.

23571-52-0

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

2-(5-ethyl-2-nitroimidazol-1-yl)acetic acid

InChI

InChI=1S/C7H9N3O4/c1-2-5-3-8-7(10(13)14)9(5)4-6(11)12/h3H,2,4H2,1H3,(H,11,12)

InChI Key

RXXRBAIMHROQBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N1CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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